2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c1-11-2-3(5(12)7(13)14)4(10-11)6(8)9/h2,6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNUDWDMKOBCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring.
Hydrolysis: The resulting ester is hydrolyzed using sodium hydroxide to yield the desired pyrazole acid.
Industrial Production Methods
Industrial production of this compound has been optimized by various chemical companies, including Syngenta, Bayer Crop Science, and BASF. These optimizations focus on improving yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Agricultural Chemistry
One of the primary applications of 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid is its role as an intermediate in the synthesis of fungicides. It is particularly noted for its use in the development of succinate dehydrogenase inhibitors (SDHIs), which are crucial for controlling various fungal pathogens affecting crops.
Fungicides Derived from the Compound:
- Isopyrazam : Registered in 2010, it shows efficacy against key fungal diseases.
- Bixafen : Introduced in 2011, effective against a wide spectrum of fungi.
- Fluxapyroxad : Also registered in 2011, known for its broad-spectrum activity.
These fungicides act by inhibiting the succinate dehydrogenase enzyme complex, disrupting the mitochondrial respiration chain in fungi, leading to their death .
Pharmaceutical Development
The compound is also explored for potential applications in pharmaceuticals, particularly in the synthesis of antimicrobial agents. Research has indicated that derivatives of this compound exhibit antifungal properties superior to traditional agents like boscalid .
Case Study: Antifungal Activity
A study demonstrated that amides derived from this compound exhibited significant antifungal activity against various phytopathogenic fungi. For instance, certain derivatives displayed lower EC50 values compared to established fungicides, indicating enhanced potency .
Comparative Efficacy Table
| Compound Name | Year Registered | Target Pathogen | EC50 Value (µg/mL) | Notes |
|---|---|---|---|---|
| Isopyrazam | 2010 | Various Fungal Species | 5.50 | Effective against key diseases |
| Bixafen | 2011 | Broad Spectrum Fungi | 14.40 | High efficacy |
| Fluxapyroxad | 2011 | Major Crop Pests | 75.54 | Widely used |
| Benzovindiflupyr | 2012 | Alternaria spp. | 79.42 | Strong against early blight |
Environmental Impact
As a metabolite of several commercial fungicides, this compound may also be present in agricultural environments where these products are used. Its environmental persistence and potential effects on non-target organisms are areas requiring further research to ensure sustainable agricultural practices .
Mechanism of Action
The primary mechanism of action of 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid involves the inhibition of succinate dehydrogenase (SDHI). This enzyme is part of the mitochondrial respiratory chain, and its inhibition disrupts cellular respiration, leading to the death of fungal cells. The compound binds to the active site of the enzyme, preventing the oxidation of succinate to fumarate .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid can be contextualized against related pyrazole and oxoacetate derivatives.
Structural Analogues with Pyrazole-Oxoacetate Moieties
Key Observations:
- Fluorine Impact: The difluoromethyl group in the target compound may confer greater metabolic stability compared to mono-fluorinated analogues (e.g., 4-fluorobenzyl in 2a) due to enhanced electron-withdrawing effects and resistance to oxidative metabolism .
- Bioactivity : Compounds like 2a exhibit anticancer activity, suggesting that the target compound’s oxoacetic acid group could serve as a pharmacophore in drug design .
- Synthetic Accessibility : The target compound’s commercial availability contrasts with complex syntheses required for analogues like AK2305 (a STAT5 degrader with phosphonic acid groups), which involve multi-step protocols .
Physicochemical and Docking Properties
While explicit data on the target compound’s solubility or logP is unavailable, inferences can be drawn from structural analogues:
- Docking Efficiency: Fluorine’s stereoelectronic effects may optimize docking interactions, as seen in fluorine-containing pharmaceuticals reviewed by Müller et al. .
Biological Activity
2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid is a compound of significant interest in the field of organic chemistry and pharmacology, particularly due to its potential biological activities. This compound is a derivative of pyrazole, a class of compounds known for their diverse pharmacological properties.
The molecular formula for this compound is with a molecular weight of approximately 219.15 g/mol. The structure includes a difluoromethyl group, which enhances its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of difluoromethyl pyrazole derivatives with acetic acid derivatives. The methods for synthesis have been optimized to improve yields and reduce the formation of isomers, making it easier to purify the final product .
Antifungal Activity
Research has demonstrated that derivatives of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid exhibit notable antifungal activities. A series of amides derived from this compound were synthesized and tested against various phytopathogenic fungi. Notably, some derivatives showed higher antifungal activity than established fungicides such as boscalid, indicating their potential as effective agricultural fungicides .
The primary mechanism by which these compounds exert their antifungal effects is through the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition disrupts cellular respiration in fungi, leading to cell death. This mechanism has been well-established since the introduction of SDHI (succinate dehydrogenase inhibitors) fungicides .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has been conducted to understand how modifications to the pyrazole structure affect biological activity. For instance, variations in substituents on the pyrazole ring can significantly influence both potency and selectivity against different fungal species. The use of computational models such as CoMFA (Comparative Molecular Field Analysis) has aided in predicting the activity based on structural changes .
Case Studies
- Fungicidal Efficacy : In a study involving several synthesized amides derived from 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid, compounds were tested against seven different fungal pathogens. The most active compound demonstrated an EC50 value significantly lower than that of boscalid, highlighting its potential as a new fungicide .
- Environmental Impact : Another study examined the environmental persistence of these compounds, noting that some metabolites could remain in agricultural soils post-application, raising concerns about long-term ecological effects .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with oxoacetic acid precursors. Key steps include:
- Suzuki-Miyaura Cross-Coupling : Use Pd(PPh₃)₄ as a catalyst in degassed DMF/water mixtures with arylboronic acids to functionalize the pyrazole core .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while controlled reflux conditions (e.g., 80–100°C for 5–12 hours) improve yields .
- Purification : Column chromatography (silica gel, EtOAc/petroleum ether eluent) ensures high purity (>95%) .
Yield Maximization : Pre-purify intermediates via recrystallization and monitor reactions using TLC or HPLC to terminate at peak conversion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- FT-IR : Identify carbonyl (C=O) stretches near 1700–1680 cm⁻¹ and C-F vibrations at 1120–1100 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
Data Table :
| Technique | Key Peaks | Functional Group |
|---|---|---|
| FT-IR | 1703 cm⁻¹ | C=O (oxoacetic acid) |
| ¹H NMR | 8.16 ppm | Pyrazole-H |
Advanced Research Questions
Q. How can quantum chemical calculations resolve discrepancies between experimental and predicted vibrational spectra?
Methodological Answer:
- DFT Modeling : Use B3LYP/6-311++G(d,p) basis sets to simulate vibrational modes. Compare computed IR/Raman spectra with experimental data to assign ambiguous peaks (e.g., C-F vs. C=O coupling) .
- Frequency Scaling : Apply a scaling factor (e.g., 0.961) to correct for anharmonicity in DFT results .
- Contradiction Analysis : If experimental C=O stretches deviate >20 cm⁻¹ from calculations, re-examine solvent effects or hydrogen bonding in the crystal lattice .
Q. What strategies can elucidate the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress (e.g., with 4-nitrophenyl acetate) under varying pH and temperature. Use pseudo-first-order kinetics to determine rate constants .
- Computational Mapping : Perform Fukui function analysis to identify electrophilic centers (e.g., carbonyl carbon) and predict regioselectivity .
- Isotope Labeling : Track ¹⁸O incorporation in hydrolysis products to confirm mechanistic pathways .
Q. How can computational reaction path search methods accelerate the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Reaction Network Exploration : Use quantum chemical calculations (e.g., NWChem) to screen potential derivatives via transition-state modeling. Prioritize low-energy pathways for synthetic feasibility .
- Machine Learning : Train models on existing pyrazole-oxoacetic acid datasets to predict substituent effects on solubility or binding affinity .
- Validation : Compare predicted vs. experimental bioactivity (e.g., IC₅₀) for iterative model refinement .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂) .
- Waste Disposal : Segregate halogenated waste (e.g., fluorinated byproducts) in designated containers for incineration .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids using vermiculite .
Data Contradiction Resolution
Q. How should researchers address inconsistencies between theoretical and experimental NMR chemical shifts?
Methodological Answer:
- Solvent Correction : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) using databases like NMRShiftDB .
- Conformational Sampling : Perform molecular dynamics simulations to identify dominant conformers in solution, which may shift δ values by 0.3–0.5 ppm .
- Experimental Replication : Re-run NMR under standardized conditions (e.g., 400 MHz, 298 K) to rule out instrumental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
